![molecular formula C14H24BrNO2 B13430531 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide](/img/structure/B13430531.png)
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide is a chemical compound with significant applications in various fields, including pharmaceuticals and research. This compound is known for its unique structure, which includes a tert-butylamino group and a hydroxyethyl group attached to an ethylphenol core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide typically involves multiple steps, starting with the preparation of the core phenol structure. The tert-butylamino group is introduced through a substitution reaction, followed by the addition of the hydroxyethyl group. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to a hydrogen atom.
Substitution: The tert-butylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the phenol core.
Wissenschaftliche Forschungsanwendungen
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new compounds.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and cellular processes.
Medicine: It serves as a precursor for developing pharmaceutical drugs, particularly those targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide involves its interaction with specific molecular targets, such as beta-adrenergic receptors. The compound binds to these receptors, leading to the activation of downstream signaling pathways that result in physiological effects. This interaction is crucial for its applications in medicine, particularly in the development of bronchodilators and other therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terbutaline: This compound has a similar tert-butylamino group but differs in the arrangement of hydroxyl groups on the benzene ring.
Adrenaline (Epinephrine): Although structurally different, adrenaline shares similar pharmacological properties and targets the same receptors.
Uniqueness
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with beta-adrenergic receptors makes it particularly valuable in developing therapeutic agents for respiratory and cardiovascular conditions.
Eigenschaften
Molekularformel |
C14H24BrNO2 |
|---|---|
Molekulargewicht |
318.25 g/mol |
IUPAC-Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide |
InChI |
InChI=1S/C14H23NO2.BrH/c1-5-10-8-11(6-7-12(10)16)13(17)9-15-14(2,3)4;/h6-8,13,15-17H,5,9H2,1-4H3;1H |
InChI-Schlüssel |
OIVWHHSFMFPDNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-N-[2-[3,4-Bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-4-(phenylmethoxy)benzenebutanamine](/img/structure/B13430454.png)
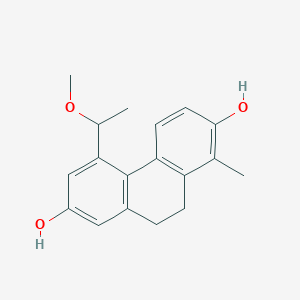
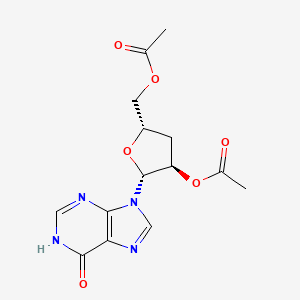
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13430490.png)
![1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride](/img/structure/B13430494.png)
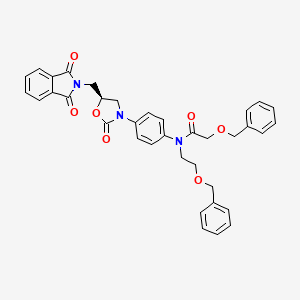

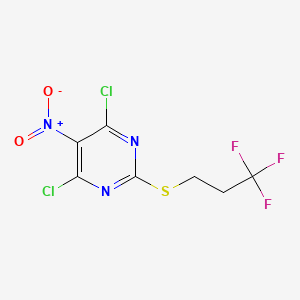
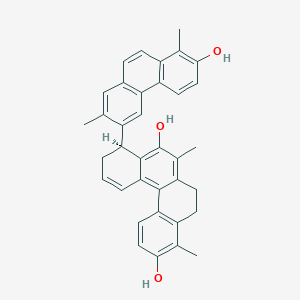

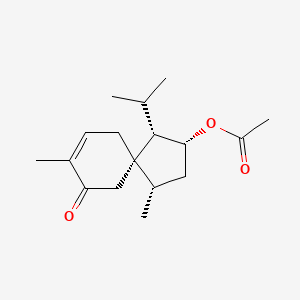
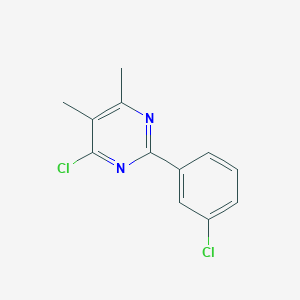
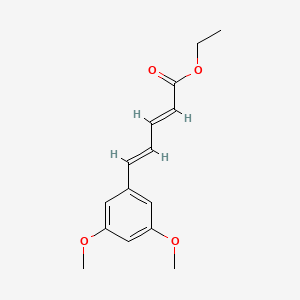
![6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine](/img/structure/B13430538.png)
